molecular formula C32H58O8 B14471764 2,3-Bis(tetradecanoyloxy)butanedioic acid CAS No. 67277-67-2

2,3-Bis(tetradecanoyloxy)butanedioic acid

Cat. No.: B14471764
CAS No.: 67277-67-2
M. Wt: 570.8 g/mol
InChI Key: QPBOCJPXBTXJTQ-UHFFFAOYSA-N
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Description

2,3-Bis(tetradecanoyloxy)butanedioic acid is a complex organic compound with the molecular formula C32H58O8. This compound is characterized by its two tetradecanoyloxy groups attached to a butanedioic acid backbone. It is a derivative of butanedioic acid, also known as succinic acid, which is a dicarboxylic acid. The presence of long-chain fatty acid esters makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(tetradecanoyloxy)butanedioic acid typically involves esterification reactions. One common method is the reaction of butanedioic acid with tetradecanoic acid (myristic acid) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(tetradecanoyloxy)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

2,3-Bis(tetradecanoyloxy)butanedioic acid has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzyme studies.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,3-Bis(tetradecanoyloxy)butanedioic acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release tetradecanoic acid, which can then participate in metabolic pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Trimyristin: A triglyceride with three myristic acid molecules esterified to glycerol.

    Glyceryl trimyristate: Another triglyceride with similar fatty acid composition.

    Succinic acid derivatives: Compounds with modifications to the butanedioic acid backbone.

Uniqueness

2,3-Bis(tetradecanoyloxy)butanedioic acid is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its long-chain fatty acid esters make it more hydrophobic compared to other succinic acid derivatives, influencing its solubility and interaction with biological membranes.

Properties

CAS No.

67277-67-2

Molecular Formula

C32H58O8

Molecular Weight

570.8 g/mol

IUPAC Name

2,3-di(tetradecanoyloxy)butanedioic acid

InChI

InChI=1S/C32H58O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(33)39-29(31(35)36)30(32(37)38)40-28(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-26H2,1-2H3,(H,35,36)(H,37,38)

InChI Key

QPBOCJPXBTXJTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C(C(=O)O)OC(=O)CCCCCCCCCCCCC)C(=O)O

Origin of Product

United States

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